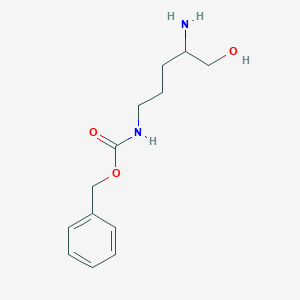
H-Arg(NO2)-Obzl.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO2)-Obzl.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by the introduction of the nitro group and the benzyl ester group. One common method involves the use of Nα-Boc-L-arginine, which is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group. The nitro group is then introduced using a nitration reaction, and the benzyl ester is formed through esterification. The final product is obtained by deprotecting the Boc group and converting the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg(NO2)-Obzl.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acid derivatives.
Substitution: Formation of substituted arginine derivatives.
Aplicaciones Científicas De Investigación
H-Arg(NO2)-Obzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
H-Arg(NO2)-Obzl.HCl exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of this compound include the active site of NOS, where it binds and prevents the conversion of L-arginine to NO .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with a methyl ester group instead of a benzyl ester group.
H-Arg(NO2)-OH: A simpler derivative with only the nitro group attached to arginine.
H-Arg(NO2)-PNA: A derivative with a p-nitroaniline group attached to arginine.
Uniqueness
H-Arg(NO2)-Obzl.HCl is unique due to its specific combination of a nitro group and a benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of NOS and provides a useful tool for studying NO-related pathways and mechanisms .
Propiedades
Fórmula molecular |
C13H20ClN5O4 |
|---|---|
Peso molecular |
345.78 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |
Clave InChI |
HTVMJKKRASKXRT-MERQFXBCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


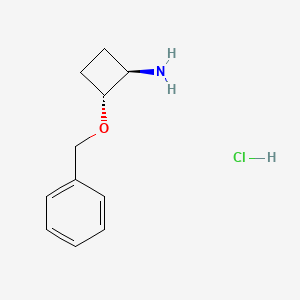
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)
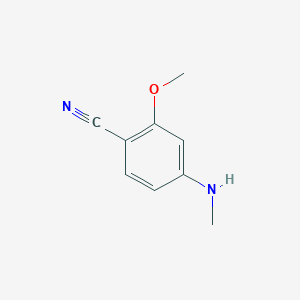
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
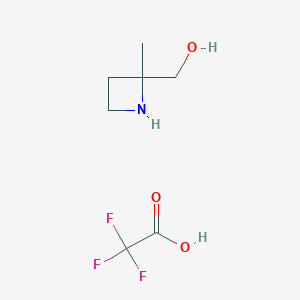
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
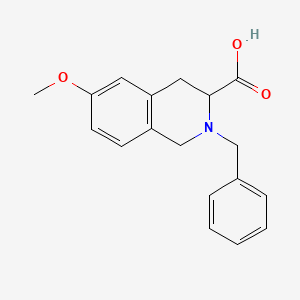
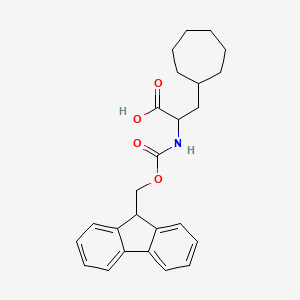
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
